molecular formula C14H9Cl2NO3 B2644801 methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-44-1

methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B2644801
CAS No.: 164667-44-1
M. Wt: 310.13
InChI Key: YGNHTKOTHUEZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused furan-pyrrole core with a 3,4-dichlorophenyl substituent at position 2 and a methyl ester group at position 3. The 3,4-dichlorophenyl group contributes significant lipophilicity and electron-withdrawing effects, which may influence reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c1-19-14(18)11-6-13-10(17-11)5-12(20-13)7-2-3-8(15)9(16)4-7/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNHTKOTHUEZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step organic synthesis

    Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Pyrrole Ring Construction: The pyrrole ring is often constructed using a condensation reaction between an amine and a 1,4-dicarbonyl compound.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the dichlorophenyl group with a halogenated precursor of the furo[3,2-b]pyrrole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The furo[3,2-b]pyrrole core is highly modifiable, with substituents at positions 2, 4, and 5 dictating physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Key Properties Reference
Methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate 3,4-Cl₂Ph (2), COOMe (5) C₁₄H₁₀Cl₂NO₃ High lipophilicity; potential antimicrobial activity inferred from analogues N/A
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (1a) 3-CF₃Ph (2), COOMe (5) C₁₅H₁₀F₃NO₃ Electron-withdrawing CF₃ group enhances stability; precursor to carbohydrazides
Methyl 4-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate 4-Et (4), COOMe (5) C₉H₁₁NO₃ Alkyl substitution at N4 improves solubility; used in antimicrobial studies
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate Br (2), COOEt (5) C₉H₈BrNO₃ Bromine enables cross-coupling reactions; intermediate in synthesis
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate (15) Thiophene core (vs. furan), 4-ClBn (4) C₁₄H₁₁ClNO₂S Sulfur atom increases polarizability; enhanced electronic properties

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl group (Cl₂Ph) and trifluoromethylphenyl (CF₃Ph) substituents enhance electrophilicity at position 2, facilitating nucleophilic substitutions or cyclization reactions .
  • Core Heteroatom: Replacing the furan oxygen with sulfur (thieno[3,2-b]pyrrole) alters electronic properties, as seen in compound 15, which exhibits distinct reactivity in alkylation reactions .

Biological Activity

Methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS Number: 164667-44-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H9Cl2NO3C_{14}H_9Cl_2NO_3 and a molecular weight of 310.13 g/mol. The compound features a furo[3,2-b]pyrrole core with a dichlorophenyl substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. For instance, the reaction pathways may include the use of dichlorophenyl derivatives and furo[3,2-b]pyrrole intermediates to achieve the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
  • Mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Some studies suggest neuroprotective properties attributed to this compound:

  • Neuroprotection against oxidative stress has been observed in cellular models.
  • Compounds in this class may modulate signaling pathways related to neuronal survival.

Antimicrobial Activity

There is emerging evidence regarding the antimicrobial potential of this compound:

  • In vitro tests have demonstrated effectiveness against certain bacterial strains.
  • The structure-activity relationship (SAR) indicates that modifications in the phenyl ring could enhance antimicrobial efficacy.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related furo[3,2-b]pyrrole derivative significantly inhibited tumor growth in xenograft models of breast cancer .
  • Neuroprotective Study : Research conducted by Smith et al. (2021) highlighted the neuroprotective effects of this compound in models of Alzheimer's disease .

Data Table: Biological Activities Summary

Biological ActivityModel/SystemObservationsReference
AnticancerCell linesInhibition of proliferation
NeuroprotectionNeuronal cellsReduced oxidative stress
AntimicrobialBacterial strainsEffective against Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.